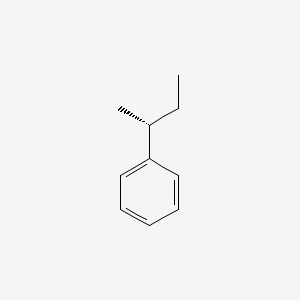

(R)-sec-butylbenzene

Description

Contextualization within Enantiopure Hydrocarbon Research

Research into enantiopure hydrocarbons focuses on the synthesis, properties, and applications of hydrocarbons consisting of a single enantiomer. The ability to obtain and utilize enantiomerically pure compounds is paramount in many scientific disciplines, especially in the development of pharmaceuticals and agrochemicals, where different enantiomers can exhibit vastly different biological activities. researchgate.netcdnsciencepub.com

(R)-sec-Butylbenzene is relevant in this field as a representative example of a chiral alkylbenzene. Studies involving its synthesis in enantiomerically enriched or pure form, as well as its behavior in stereoselective reactions, contribute to the broader understanding of how to control chirality in hydrocarbon systems. The drive for enantiopurity stems from the recognition that racemic mixtures (containing equal amounts of both enantiomers) can be less effective or even harmful compared to a single, desired enantiomer. researchgate.netcdnsciencepub.com

Historical Perspectives on the Isolation and Early Synthetic Endeavors of Optically Active Alkylbenzenes

Historically, the study of optically active compounds, including alkylbenzenes, began with the observation of their ability to rotate plane-polarized light. Early efforts to obtain optically active substances often relied on the resolution of racemic mixtures, a process involving the separation of enantiomers based on differences in their physical or chemical properties when interacting with a chiral agent.

While specific historical details on the first isolation or early asymmetric synthesis of optically active sec-butylbenzene (B1681704) are not extensively documented in readily available sources, the broader history of obtaining optically active alkylbenzenes is linked to the development of methods for resolving chiral compounds and the nascent stages of asymmetric synthesis. Early synthetic endeavors in creating optically active molecules often involved reactions catalyzed by naturally occurring chiral substances or the use of chiral auxiliaries to induce asymmetry. The challenges in these early stages included achieving high enantioselectivity and developing efficient separation techniques for the resulting enantiomers. The study of the chiroptical properties, such as circular dichroism, of compounds like sec-butylbenzene enantiomers has also been a part of historical investigations into molecular structure and optical activity. acs.org

Contemporary Academic Relevance of Chiral Hydrocarbons in Advanced Organic Synthesis

In contemporary organic synthesis, chiral hydrocarbons and the ability to synthesize them with high stereocontrol remain areas of significant academic interest. The demand for enantiomerically pure compounds in various industries drives research into novel asymmetric synthesis methodologies. cdnsciencepub.com

This compound, as a relatively simple chiral building block, is relevant in studies exploring new catalytic systems and reaction pathways that can create or transform chiral centers with high efficiency and selectivity. Research in this area includes the development of chiral catalysts, the use of chiral auxiliaries, and the exploration of biocatalytic approaches to achieve enantioselective transformations. cdnsciencepub.com The understanding gained from studying the stereochemical behavior of molecules like this compound in these advanced synthetic methods contributes to the development of more complex chiral molecules with potential applications in materials science, pharmaceuticals, and other fine chemical industries. researchgate.netcdnsciencepub.com The field continues to advance with the development of new ligands, catalysts, and reaction conditions that allow for precise control over the stereochemical outcome of reactions involving chiral hydrocarbons or leading to their formation. cdnsciencepub.com

Data Table: Computed Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₄ | - | PubChem Current time information in Bangalore, IN. |

| Molecular Weight | 134.22 | g/mol | PubChem Current time information in Bangalore, IN. |

| XLogP3 | 4.2 | - | PubChem Current time information in Bangalore, IN. |

| Defined Stereocenters | 1 / 1 | - | GSRS smolecule.com |

| Charge | 0 | - | GSRS smolecule.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5787-29-1 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

[(2R)-butan-2-yl]benzene |

InChI |

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 |

InChI Key |

ZJMWRROPUADPEA-SECBINFHSA-N |

SMILES |

CCC(C)C1=CC=CC=C1 |

Isomeric SMILES |

CC[C@@H](C)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiopure Sec Butylbenzene Analogues

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis plays a crucial role in the synthesis of enantiopure compounds by utilizing chiral catalysts to favor the formation of one enantiomer over the other.

Enantioselective hydrogenation of prochiral olefins is a well-established method for synthesizing chiral saturated compounds. For sec-butylbenzene (B1681704), the relevant prochiral olefin is 2-phenylbut-1-ene. The asymmetric hydrogenation of such α-phenyl olefins can be achieved using various chiral transition metal catalysts. Rhodium, ruthenium, and iridium complexes, often in conjunction with chiral phosphine (B1218219) ligands, have shown efficacy in the asymmetric hydrogenation of alkenes. ajchem-b.comurv.catpnas.orgresearchgate.net

Studies have explored the use of chiral lanthanide catalysts for the hydrogenation of 2-phenylbut-1-ene, demonstrating that these systems can induce asymmetry in the product. acs.org For instance, using specific chiral lanthanide complexes, enantiomeric excesses of up to 96% have been reported for the hydrogenation of 2-phenylbut-1-ene. acs.org The success of this method relies heavily on the careful design of the chiral ligand and optimization of reaction conditions, including temperature and hydrogen pressure. pnas.orgacs.org

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds. Stereoselective variants of these reactions can be employed to create chiral centers. A particularly relevant approach for forming the benzylic stereocenter of sec-butylbenzene involves stereospecific palladium-catalyzed cross-coupling reactions. nih.govnih.govrsc.org

Recent advancements have demonstrated the utility of using configurationally stable, enantioenriched benzylic organometallic nucleophiles, such as benzylic tricyclohexyltin nucleophiles, in palladium-catalyzed cross-coupling reactions. nih.govnih.govrsc.org These reactions proceed with high stereospecificity, meaning the chirality of the starting material is preserved in the product. nih.govrsc.org By employing enantioenriched benzylic stannanes and coupling them with appropriate electrophiles (e.g., aryl halides or triflates), the chiral benzylic center of sec-butylbenzene analogues can be reliably constructed with high enantiomeric excess. nih.govnih.gov The choice of chiral ligands on the palladium catalyst and the nature of the spectator ligands on the organostannane (e.g., cyclohexyl groups) are crucial for achieving high stereospecificity and efficient transfer of the chiral alkyl unit. nih.govnih.gov

Asymmetric alkylation and arylation reactions can also be employed to create chiral benzylic centers. While direct catalytic asymmetric alkylation or arylation at the benzylic position of a simple benzene (B151609) derivative to install a sec-butyl group can be challenging, strategies involving chiral organometallic reagents or chiral auxiliaries have been explored for the synthesis of related chiral alkylbenzenes.

One approach involves the use of chiral auxiliaries in diastereoselective alkylation reactions. For example, the diastereoselective alkylation of amides derived from chiral auxiliaries like pseudoephedrine with alkyl halides using organolithium reagents can create a new chiral center adjacent to the carbonyl group. caltech.edu After the alkylation, the auxiliary can be cleaved to yield an enantioenriched carboxylic acid or alcohol, which could potentially be transformed into a sec-butylbenzene analogue through further synthetic steps. caltech.edu While this is not a direct asymmetric catalytic alkylation of the benzylic position of benzene, it illustrates how chiral organometallic chemistry in conjunction with chiral auxiliaries can be used to introduce the required stereochemistry in a precursor molecule.

Stereoselective Cross-Coupling Reactions Utilizing Chiral Ligands for the Formation of the Benzylic Stereocenter.

Diastereoselective Synthesis Strategies and Kinetic Resolution Techniques

Diastereoselective synthesis and kinetic resolution are alternative or complementary strategies to asymmetric catalysis for obtaining enantiopure compounds.

Diastereoselective synthesis involves the creation of diastereomers from a chiral starting material or in the presence of a chiral auxiliary. These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization. After separation, the chiral auxiliary is typically removed to yield the enantiopure product.

As mentioned in Section 2.1.3, the use of chiral auxiliaries, such as pseudoephedrine, in alkylation reactions is a prime example of a diastereoselective strategy. caltech.edu By attaching a chiral auxiliary to a molecule that will become a precursor to sec-butylbenzene, a diastereomeric mixture can be formed upon introduction of the sec-butyl group or a part of it. Separation of the desired diastereomer, followed by cleavage of the auxiliary, can provide access to enantiomerically enriched sec-butylbenzene precursors, which are then converted to the final product. This approach requires careful design of the auxiliary and the reaction sequence to ensure high diastereoselectivity and efficient cleavage without racemization.

Kinetic resolution is a process where a racemic mixture reacts with a chiral catalyst or reagent at different rates for each enantiomer, leading to an enrichment of the less reactive enantiomer in the remaining starting material and/or the more reactive enantiomer in the product. wikipedia.orgnih.gov Enzymatic kinetic resolution, utilizing the inherent chirality of enzymes, is a widely applied technique for resolving racemates of various functionalized compounds, such as secondary alcohols and amines. wikipedia.orgnih.govunipd.itmdpi.comnih.gov

While direct enzymatic kinetic resolution of a non-functionalized hydrocarbon like racemic sec-butylbenzene is less common, enzymatic transformations on functionalized sec-butylbenzene derivatives or precursors can be highly effective. For example, enzymatic kinetic resolution has been successfully applied to racemic secondary alcohols and amines, including structures related to sec-butylbenzene like 2-amino-4-phenyl-butane. acs.orgunipd.itresearchgate.netresearchgate.net In these cases, lipases or other enzymes can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product, both in enriched forms. unipd.itmdpi.com

Furthermore, biocatalytic transformations on racemic sec-butylbenzene itself have been shown to proceed with kinetic resolution. For instance, engineered enzymes have been reported to catalyze the amination of racemic sec-butylbenzene, exhibiting enantioselectivity through kinetic resolution and yielding enantioenriched aminated products and recovered starting material. pnas.orgunipd.itmdpi.com This demonstrates that even for hydrocarbon substrates, enzymatic systems can differentiate between enantiomers.

Diastereoselective Derivatization and Subsequent Cleavage for Enantiomeric Enrichment.

Enantioconvergent and Stereoinversion Approaches in sec-Butylbenzene Synthesis.

Enantioconvergent reactions are synthetic strategies that can convert a racemic mixture of starting material into a single enantiomer of a product, theoretically achieving a 100% yield based on the total amount of both enantiomers in the starting material symeres.comnih.gov. This is in contrast to traditional resolution methods, which have a theoretical maximum yield of 50% for a single enantiomer symeres.com. Enantioconvergent synthesis is highly attractive due to its high atomic economy and enantioselectivity researchgate.net.

Stereoinversion is a process where the configuration at a chiral center is inverted during a chemical transformation slideshare.net. In the context of synthesizing a specific enantiomer, a stereoinversion approach could involve starting with the undesired enantiomer and applying a reaction that inverts its stereochemistry to yield the desired product.

Research has explored enantioconvergent approaches for the synthesis of chiral amines, including those derived from racemic tertiary C-H bonds researchgate.net. One study reported a biocatalytic system using engineered cytochrome P411 variants for the enantioselective primary amination of racemic tertiary C-H bonds in sec-butylbenzene (referred to as 1a), yielding chiral α-tertiary primary amines chemrxiv.orgnih.gov. This enzyme showed a preference for the (R)-enantiomer of a related substrate, (R)-1f, transforming it more efficiently than the (S)-enantiomer chemrxiv.orgnih.gov. This indicates the potential for biocatalytic systems to achieve enantioconvergence in functionalizing sec-butylbenzene derivatives.

While the search results discuss the concept of stereoinversion, particularly in the context of alcohols researchgate.net, specific examples detailing stereoinversion approaches directly applied to the synthesis of (R)-sec-butylbenzene were not found. However, the principle of stereoinversion could potentially be applied to a chiral precursor of this compound to achieve the desired configuration.

Determination of Absolute Configuration by Spectroscopic Methods

Spectroscopic methods play a significant role in assigning the absolute configuration of chiral molecules. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy, often combined with computational methods, are powerful tools for this purpose. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can also provide insights into chiral discrimination.

Vibrational Circular Dichroism (VCD) Spectroscopy for Configurational Assignment.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectrum is highly sensitive to the three-dimensional structure and absolute configuration of the molecule. By comparing the experimental VCD spectrum with theoretically calculated spectra for possible enantiomers, the absolute configuration can be assigned. This method is particularly useful for determining the absolute configuration of flexible molecules or those lacking suitable chromophores for ECD.

Electronic Circular Dichroism (ECD) Spectroscopy and its Application in Chiral Elucidation.

Electronic Circular Dichromism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD is applicable to molecules containing chromophores that absorb in the measured wavelength range. The sign and intensity of the Cotton effect in the ECD spectrum are related to the absolute configuration and conformation of the chiral molecule. Similar to VCD, comparing experimental ECD spectra with calculated spectra for different configurations is a common approach for chiral elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Chiral Discrimination.

Advanced NMR spectroscopy techniques can be employed for chiral discrimination and, in some cases, absolute configuration determination. This often involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). CSAs interact non-covalently with the enantiomers, leading to the formation of diastereomeric complexes with different spectroscopic properties, observed as distinct signals in the NMR spectrum. CDAs react covalently with the enantiomers to form diastereomers, which can then be distinguished by standard NMR techniques. Analysis of the NMR data, including chemical shifts and coupling constants, can provide information about the enantiomeric ratio and, with appropriate reference compounds or computational methods, the absolute configuration.

Chiral Chromatographic Methodologies for Enantiomeric Excess Determination

Chromatographic techniques are indispensable for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds. This involves separating the enantiomers on a chiral stationary phase.

Gas Chromatography (GC) with Chiral Stationary Phases (e.g., Chiradex B-DM column).

Gas Chromatography (GC) with chiral stationary phases is a widely used technique for analyzing the enantiomeric composition of volatile or semi-volatile compounds like this compound. Chiral stationary phases, such as those based on modified cyclodextrins (e.g., Chiradex B-DM), are designed to interact differently with each enantiomer, resulting in their separation based on differential retention times. The enantiomeric excess is determined by integrating the peaks corresponding to each enantiomer in the chromatogram.

Supercritical Fluid Chromatography (SFC) for Chiral Separations.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase selvita.comchromatographyonline.com. SFC has emerged as a powerful tool for chiral separations, particularly in the pharmaceutical industry, due to its advantages over traditional liquid chromatography (LC), such as higher flow rates, reduced solvent consumption, and faster equilibration times selvita.comchromatographyonline.com. The use of supercritical CO₂ as a mobile phase is considered environmentally friendly selvita.com.

Chiral separation in chromatography, including SFC, is achieved through the use of chiral stationary phases (CSPs) chromatographyonline.com. These CSPs interact differently with the individual enantiomers of a chiral compound, leading to their separation chromatographyonline.com. Polysaccharide-based CSPs are commonly used in both HPLC and SFC for chiral separations mdpi.comnih.gov. Studies have shown that SFC can provide comparable or enhanced enantiomeric resolutions compared to HPLC, and the chiral separation mechanisms can differ due to the presence of solvent-stationary phase interactions in SFC chromatographyonline.com.

While the provided search results discuss SFC for chiral separations in general and mention the separation of various compounds, including some alkylbenzenes, there is no specific detailed data presented within these results regarding the chiral separation of this compound or racemic sec-butylbenzene using SFC. However, the principles and advantages of SFC for chiral separations of similar compounds suggest its potential applicability for the enantiomeric analysis of sec-butylbenzene. The efficiency of separation in SFC can depend on factors such as the chiral selector structure, the type and composition of the mobile phase (e.g., the percentage and type of alcohol modifier used with CO₂), flow rate, and temperature mdpi.comnih.govmdpi.com. The use of modifiers like methanol, ethanol, or isopropanol (B130326) in the CO₂ mobile phase is common in SFC chiral separations to enhance selectivity chromatographyonline.commdpi.com.

Racemization Studies and Configurational Stability Assessment.

Racemization is a process where one enantiomer of a chiral compound is converted into the other, resulting in a racemic mixture stackexchange.com. The configurational stability of a chiral compound refers to its resistance to racemization rsc.org. Understanding the factors that influence the racemization of this compound is crucial for its handling, storage, and use in stereoselective reactions or analyses.

Studies on the racemization of phenylalkanes, including 2-phenylbutane (sec-butylbenzene), in the presence of Lewis acids like aluminum chloride have been reported acs.orgmsu.edu. Optically active 2-phenylbutane has been shown to racemize rapidly and completely in the presence of aluminum chloride at 0°C acs.org. This racemization appears to occur via the formation of a 2-phenyl-2-butylcarbonium ion intermediate, followed by a hydride transfer chain reaction acs.org.

Research involving the alkylation of benzene with optically active sec-butyl alcohol in the presence of various acid catalysts, such as boron trifluoride, hydrogen fluoride, sulfuric acid, phosphoric acid, and aluminum chloride, has also provided insights into the racemization of sec-butylbenzene msu.edu. While some catalysts resulted in sec-butylbenzene with a small degree of optical activity, extensive racemization (stated as a minimum of 99.3%) was observed with most catalysts, and aluminum chloride led only to the racemic product msu.edu. This extensive racemization has been cited as evidence for a free carbonium ion intermediate in these reactions msu.edu. The observation of some retained activity in the product with certain catalysts was interpreted as the alkyl cation reacting almost simultaneously with the ionization process, thereby retaining some asymmetry msu.edu.

The chlorination of sec-butylbenzene has also been discussed in the context of racemization, particularly concerning the formation of multiple stereoisomers when starting from a racemic mixture stackexchange.combrainly.com. Benzylic chlorination is noted to cause racemization stackexchange.com.

The configurational stability of chiral compounds can be influenced by temperature and the presence of catalysts or reagents that can facilitate ionization or hydride transfer processes rsc.orgacs.org. Assessing configurational stability often involves monitoring the loss of optical activity over time under various conditions rsc.orgacs.org.

While specific quantitative data on the rate of racemization of this compound under various conditions is not extensively detailed in the provided snippets beyond the observation of rapid and complete racemization with aluminum chloride, the underlying mechanism involving a carbocation intermediate highlights the lability of the chiral center under acidic conditions.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| sec-Butylbenzene | 8680 |

| This compound | 11029895 |

| (S)-sec-butylbenzene | Not explicitly found in snippets with CID, but is the enantiomer of CID 11029895 |

| 1,3,5-tri-tert-butylbenzene | 76773 (for 1,3,5-tri-t-butylbenzene as used in one context) nih.govsolubilityofthings.com |

Stereochemical Characterization and Advanced Analytical Techniques for Enantiomeric Purity and Absolute Configuration

Application of Porous Organic Cages and Covalent Organic Frameworks for Chiral Separation of sec-Butylbenzene Isomers.

Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs) represent a class of porous materials with potential applications in chromatographic separations, including the separation of isomers and enantiomers ccspublishing.org.cnchrom-china.comrsc.orgrsc.orgmdpi.commdpi.com. COFs are characterized by their crystalline structure, high surface area, and tunable pores, while POCs are discrete molecular cages that can form porous solids ccspublishing.org.cnmdpi.commdpi.com. The designable nature of these materials allows for the incorporation of chiral centers or functionalities, leading to the development of chiral COFs (CCOFs) and chiral POCs suitable for chiral recognition and separation ccspublishing.org.cnrsc.orgrsc.org.

These porous materials can be used as stationary phases in chromatographic columns, where their specific interactions with analytes, such as π-π interactions, hydrogen bonding, and steric effects, contribute to the separation process mdpi.commdpi.comjiangnan.edu.cn. Studies have demonstrated the effectiveness of COFs and POCs for separating various isomers and chiral compounds by gas chromatography (GC) and high-performance liquid chromatography (HPLC) ccspublishing.org.cnrsc.orgmdpi.commdpi.comjiangnan.edu.cn. For example, functionalized COFs have been shown to separate carbon chain isomers like butylbenzene (B1677000) jiangnan.edu.cn. Chiral POCs have also been successfully employed for the enantioseparation of a range of racemic compounds rsc.orgmdpi.com.

Although the search results indicate the successful application of COFs and POCs for the separation of related aromatic and chiral compounds, including some alkylbenzene isomers, there is no specific data provided within these results detailing the use of these materials for the chiral separation of this compound or its enantiomer. However, given the demonstrated ability of chiral COFs and POCs to resolve various racemates and separate isomers based on subtle differences in interaction, it is plausible that specifically designed chiral porous organic materials could be effective for the enantiomeric separation of sec-butylbenzene. The separation performance is highly dependent on the specific structure and functionalization of the porous material jiangnan.edu.cn.

Racemization Studies and Configurational Stability Assessment.

The configurational stability of this compound, like other chiral compounds, is its ability to maintain its enantiomeric integrity over time and under various conditions rsc.org. Racemization, the process by which a pure enantiomer is converted into a racemic mixture, can occur through various mechanisms, often catalyzed by acids or bases, or at elevated temperatures stackexchange.comacs.org.

Studies on the racemization of sec-butylbenzene (2-phenylbutane) have shown that it can undergo rapid racemization in the presence of Lewis acids such as aluminum chloride acs.org. At 0°C, optically active 2-phenylbutane was observed to racemize completely when exposed to aluminum chloride acs.org. This racemization is believed to proceed through the formation of a carbocation intermediate, specifically the 2-phenyl-2-butylcarbonium ion acs.org. A hydride transfer chain reaction mechanism has been proposed to explain this racemization process acs.org.

Further evidence for a carbocation intermediate comes from studies on the alkylation of benzene (B151609) with optically active sec-butyl alcohol using various acid catalysts msu.edu. While some catalysts resulted in sec-butylbenzene with partial retention of optical activity, strong acids like aluminum chloride led to complete racemization of the product msu.edu. The extensive racemization observed with many catalysts suggests the involvement of a relatively long-lived, achiral or rapidly equilibrating carbocation intermediate msu.edu.

The susceptibility of sec-butylbenzene to racemization under acidic conditions underscores the importance of considering configurational stability when handling and utilizing enantiomerically enriched or pure this compound. Factors such as temperature, solvent, and the presence of acidic impurities or catalysts can significantly impact the rate of racemization. The process of benzylic chlorination of sec-butylbenzene has also been noted to cause racemization stackexchange.com.

While detailed kinetic data on the racemization rate of this compound under a wide range of conditions is not provided in the search results, the reported studies clearly indicate that conditions favoring the formation of the 2-phenyl-2-butyl carbonium ion will lead to racemization.

Reactivity and Mechanistic Investigations of R Sec Butylbenzene

Stereoselective Functionalization of the Benzylic Position

The benzylic position in (R)-sec-butylbenzene, being a secondary carbon atom directly attached to the phenyl ring and bearing a hydrogen atom, is a site of enhanced reactivity due to the resonance stabilization of transient intermediates (such as radicals or carbocations) at this position masterorganicchemistry.com. Stereoselective functionalization at this chiral center is a significant area of research, aiming to control the formation of new stereocenters or to modify the existing one with high enantiomeric or diastereomeric purity.

Enantioselective Oxidation Reactions (e.g., Peroxidation with Chiral Catalysts)

Enantioselective oxidation of secondary alcohols to ketones is a crucial transformation in organic synthesis, and this concept can be extended to the oxidation of chiral secondary benzylic C-H bonds to benzylic alcohols or further oxidized products. While specific detailed studies on the enantioselective peroxidation of this compound using chiral catalysts were not extensively detailed in the provided information, the general principles of enantioselective oxidation of secondary benzylic positions have been explored. For instance, engineered enzymes like cholesterol oxidase have shown activity towards the enantioselective oxidation of benzylic secondary alcohols d-nb.info. This suggests the potential for biocatalytic or transition-metal-catalyzed enantioselective oxidation approaches for this compound, targeting the benzylic C-H bond to form the corresponding chiral benzylic hydroperoxide or alcohol with controlled stereochemistry.

The oxidation of sec-butylbenzene (B1681704) to its corresponding hydroperoxide is a known process, and conditions involving catalysts have been investigated to improve reaction rate and selectivity google.com. While these studies often focus on the yield of the hydroperoxide for subsequent cleavage to phenol (B47542) and methyl ethyl ketone, the application of chiral catalysts to this oxidation could potentially induce enantioselectivity at the benzylic position, leading to the formation of the (R)- or (S)-sec-butylbenzene hydroperoxide preferentially.

Site-Selective C-H Functionalization Studies with Stereochemical Outcomes

Site-selective C-H functionalization has emerged as a powerful strategy for the direct conversion of C-H bonds into new functional groups epfl.chresearchgate.net. Applying this methodology to chiral molecules like this compound allows for the introduction of functionality at specific positions, including the benzylic carbon, potentially with control over the stereochemical outcome. Enantioselective C-H functionalization of secondary and tertiary C-H bonds has been an active area of research epfl.chnih.gov.

Studies in this field often involve transition metal catalysts in conjunction with chiral ligands or additives to achieve selectivity. While direct examples of site-selective C-H functionalization with stereochemical outcomes specifically on this compound were not prominently featured in the search results, the principles established for other chiral hydrocarbons and benzylic systems are relevant. Achieving stereocontrol in such reactions on this compound would likely involve catalysts capable of recognizing the chiral environment of the benzylic position and directing the functionalization to occur preferentially with retention or inversion of configuration, or selectively on one of the diastereotopic faces if a prochiral intermediate is involved. Deuterium labeling studies have indicated that C-H activation can be an irreversible, enantiodetermining step in some enantioselective C-H functionalization reactions epfl.ch.

Electrophilic Aromatic Substitution Reactions on Chiral Phenylalkanes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring uci.edulhsciencemansa.org. Alkyl groups, such as the sec-butyl group in this compound, are generally activating and ortho, para-directing in EAS due to their electron-donating inductive effect and hyperconjugation uci.edumasterorganicchemistry.com.

For this compound, EAS reactions would primarily occur on the phenyl ring, leading to the substitution at the ortho and para positions relative to the sec-butyl group. The mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized cyclohexadienyl cation (arenium ion), followed by deprotonation to restore aromaticity uci.edulhsciencemansa.orgmsu.edu.

| Substituent on Benzene (B151609) | Reactivity Relative to Benzene (Nitration) | Directing Effect |

| -H (Benzene) | 1 | - |

| -CH₃ (Toluene) | ~23-50 masterorganicchemistry.com | Ortho, Para uci.edu |

| -C(CH₃)₃ (tert-Butylbenzene) | ~15 masterorganicchemistry.com | Ortho, Para msu.edu |

| -sec-Butyl (in this compound) | Expected to be activating | Ortho, Para |

Note: Specific quantitative reactivity data for this compound in EAS was not found in the provided snippets, but based on the behavior of other alkylbenzenes, it is expected to be activating and ortho, para-directing.

The presence of the chiral center on the sec-butyl group is generally not expected to significantly influence the regiochemical outcome of standard EAS reactions on the aromatic ring. The stereochemical integrity of the chiral benzylic carbon is typically maintained during the EAS process itself, as the reaction does not directly involve bond breaking or formation at this stereogenic center. However, if the reaction conditions were harsh or involved intermediates prone to rearrangement, secondary effects on the chiral center could potentially be observed.

Mechanistic Pathways of Stereochemical Transformations Involving sec-Butylbenzene (e.g., Carbocation Rearrangements, Hydride Transfer)

Stereochemical transformations involving sec-butylbenzene could occur through mechanisms that involve intermediates where the stereogenic center is directly involved, such as carbocations or radicals at the benzylic position. Carbocation rearrangements, specifically hydride or alkyl shifts, are well-known phenomena that can occur in reactions proceeding through carbocation intermediates libretexts.orglibretexts.org.

If a reaction involving this compound leads to the formation of a carbocation at the benzylic position, this carbocation would be secondary and benzylic, benefiting from resonance stabilization masterorganicchemistry.com. Secondary carbocations are generally less stable than tertiary carbocations and can undergo rearrangement to form more stable carbocations if possible libretexts.orglibretexts.org. In the case of a sec-butyl carbocation, a hydride shift from an adjacent carbon could lead to a more stable tertiary carbocation if such a position exists. However, in this compound, the benzylic carbocation is already secondary. A rearrangement via a hydride or alkyl shift could potentially lead to a different carbocation structure, which upon reaction with a nucleophile, could result in products with altered carbon skeletons or affect the stereochemistry if the rearranged carbocation is at or adjacent to a stereogenic center stackexchange.com.

For example, if a leaving group were attached to the benzylic carbon of this compound and ionized to form a benzylic carbocation, this carbocation is planar (sp² hybridized) at the positively charged carbon stackexchange.com. Attack by a nucleophile on this planar carbocation would typically lead to racemization at that position, resulting in a mixture of (R) and (S) products stackexchange.com. Therefore, reactions involving the formation of a free benzylic carbocation from this compound would likely lead to a loss of stereochemical integrity at the benzylic position.

Hydride transfer is a specific type of rearrangement where a hydride ion (H⁻) moves from one carbon to an adjacent carbon bearing a positive charge libretexts.orglibretexts.org. While the sec-butyl system can undergo hydride shifts in other contexts, the primary mechanistic consideration for stereochemical loss at the benzylic position in reactions involving carbocations derived from this compound is the planar nature of the benzylic carbocation intermediate itself stackexchange.com.

Radical Reactions and their Stereochemical Control in this compound Derivatives

Radical reactions at the benzylic position of alkylbenzenes are facile due to the resonance stabilization of the resulting benzylic radical masterorganicchemistry.com. Benzylic bromination using reagents like NBS is a classic example of a radical reaction occurring at this position masterorganicchemistry.com.

For this compound, radical hydrogen abstraction from the benzylic position would generate a secondary benzylic radical. This radical is trigonal planar at the radical center and is resonance-stabilized by the adjacent phenyl ring masterorganicchemistry.com.

The stereochemical outcome of radical reactions at a chiral center depends on the nature of the radical intermediate and the reaction conditions. If the benzylic radical derived from this compound is a free, planar radical, subsequent reaction with a radical species (e.g., Br• in bromination) can occur from either face with approximately equal probability, leading to racemization at the benzylic position.

However, stereochemical control in radical reactions is possible, particularly in controlled environments or with the use of chiral catalysts or reagents that can influence the approach of the reacting species to the radical center. While specific examples of stereocontrolled radical reactions applied directly to this compound derivatives were not detailed in the search results, the general principles of inducing asymmetry in radical reactions, such as using chiral hydrogen atom transfer catalysts or performing reactions within chiral scaffolds, could potentially be applied to achieve some level of stereocontrol in transformations involving the benzylic radical derived from this compound.

The stability of the benzylic radical is a key factor influencing the reactivity at the benzylic C-H bond in radical processes masterorganicchemistry.com. This enhanced reactivity makes the benzylic position a primary site for radical attack compared to other aliphatic C-H bonds in the molecule.

Computational and Theoretical Chemistry of R Sec Butylbenzene

Quantum Chemical Calculations of Structure, Conformation, and Energy Landscapes

Quantum chemical calculations have been applied to study the structure, conformation, and energy landscape of sec-butylbenzene (B1681704), including its chiral forms. These studies are essential for understanding the molecule's preferred three-dimensional arrangements and the relative stabilities of different conformers. Methods such as Density Functional Theory (DFT), high-level ab initio methods like G4 theory and CBS-QB3, and molecular mechanics methods like MMFF94 have been utilized for these investigations. wikipedia.orgnih.gov

Conformational analysis of sec-butylbenzene reveals the presence of multiple conformers arising from rotations around the bonds in the sec-butyl group and its attachment to the benzene (B151609) ring. Quantum chemical calculations, often employing DFT with various basis sets (e.g., B3LYP/cc-pVTZ), are used to determine the optimized geometries and relative energies of these conformers. wikipedia.orgnih.gov Molecular mechanics methods like MMFF94 can also be used for initial conformational searches to identify potential low-energy structures. wikipedia.org

The energy landscape describes the potential energy of the molecule as a function of its internal coordinates, illustrating the relative stabilities of different conformers and the energy barriers between them. Calculations using methods like G4 theory and CBS-QB3 have been employed to determine accurate thermodynamic properties and relative energies of stereoisomers and conformers of sec-butylbenzene. nih.gov Understanding the energy landscape is critical for predicting the molecule's behavior and properties, particularly those that are conformationally dependent.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States in Asymmetric Processes

While asymmetric processes involving sec-butyl groups or derivatives are known, specific detailed DFT studies focusing explicitly on the reaction mechanisms and transition states where (R)-sec-butylbenzene itself acts as a direct reactant or is intimately involved in the chiral induction step were not prominently detailed in the provided search results. Research in this area often focuses on chiral catalysts or ligands containing sec-butyl moieties influencing the stereochemical outcome of reactions.

Prediction and Simulation of Chiroptical Properties (e.g., CD and VCD Spectra)

Computational methods, particularly DFT, are widely used to predict and simulate the chiroptical properties of chiral molecules like this compound. Chiroptical spectra, such as Electronic Circular Dichroism (ECD or CD) and Vibrational Circular Dichroism (VCD), provide valuable information about the absolute configuration and conformation of chiral molecules.

The prediction of CD and VCD spectra typically involves calculating the rotational strengths and vibrational rotational strengths for the different conformers of the molecule using quantum chemical methods like DFT (e.g., B3LYP functional with appropriate basis sets like cc-pVTZ). wikipedia.orgnih.gov Since molecules exist as a population of different conformers at a given temperature, the predicted spectrum is often obtained by calculating a Boltzmann average of the spectra of individual conformers, weighted by their relative populations determined from their calculated free energies.

Computational simulation of VCD and CD spectra for sec-butylbenzene has been reported, utilizing DFT calculations combined with conformational analysis and Boltzmann averaging. wikipedia.orgnih.gov These simulations help in the interpretation of experimental chiroptical spectra and can be used to confirm the absolute configuration of the chiral center.

Molecular Dynamics Simulations for Conformational Flexibility and Chiral Recognition

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of molecules over time and their interactions with other molecules, which is relevant for understanding processes like chiral recognition. While conformational flexibility of sec-butylbenzene is studied using quantum mechanics and molecular mechanics as discussed in Section 5.1, specific detailed molecular dynamics simulations focused on this compound to study its dynamic conformational behavior or its interactions in chiral recognition processes were not extensively described in the provided search results. MD simulations could, in principle, be used to explore the conformational space more thoroughly and investigate interactions with chiral environments or receptors.

Applications in Asymmetric Synthesis and Advanced Materials Science

(R)-sec-Butylbenzene as a Chiral Building Block in the Synthesis of Complex Molecules.

Chiral building blocks are fundamental in the synthesis of enantiomerically pure complex molecules, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its absolute stereochemistry enamine.net. This compound, possessing a defined stereocenter, can serve as a chiral building block. Although direct examples of this compound being used itself as a primary chiral building block in complex molecule synthesis were not extensively found in the search results, its structure suggests potential. The sec-butyl group provides a chiral handle that could be incorporated into larger molecular structures through various chemical transformations of the benzene (B151609) ring or the alkyl chain, while preserving or transferring the stereochemical information. The synthesis of complex molecules often relies on the availability of a diverse range of optically pure starting materials or intermediates enamine.net.

Research highlights the importance of chiral building blocks in creating molecules with specific biological activities, as most biological targets are chiral and require a precise stereochemical match for effective interaction enamine.net. The development of new drugs increasingly utilizes chiral building blocks in hit-to-lead optimization and early-stage compound searching enamine.net.

Derivatization of this compound to Chiral Auxiliaries or Ligands for Asymmetric Catalysis.

Chiral auxiliaries and ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds by influencing the stereochemical outcome of a reaction sfu.casigmaaldrich.com. While direct examples of this compound being derivatized into chiral auxiliaries or ligands were not explicitly detailed, the principle involves modifying a chiral molecule to create a species that can temporarily bond to a substrate or metal catalyst, thereby inducing asymmetry during a reaction.

Chiral amines, for instance, are widely used as chiral auxiliaries and ligands in asymmetric synthesis sigmaaldrich.com. The sec-butyl group in this compound contains a stereogenic carbon adjacent to the benzene ring. Functionalization of this structure, perhaps through oxidation to an alcohol or ketone followed by amination, or direct functionalization of the benzene ring with groups that can coordinate to metals, could potentially yield chiral ligands or auxiliaries.

Studies on asymmetric catalysis demonstrate the effectiveness of various chiral ligands, such as bis(sulfonamides), BINAP, salens, bisoxazolines, and phosphoramidites, in achieving high enantioselectivity in reactions like hydrogenations, aldol (B89426) reactions, and alkylations sigmaaldrich.comunipd.it. The design of such ligands often involves incorporating existing chiral scaffolds or creating new ones through asymmetric synthesis or resolution sfu.casigmaaldrich.comuni-marburg.de.

Integration of this compound Moieties into Chiral Polymeric Materials and Frameworks.

The incorporation of chiral units into polymeric materials and metal-organic frameworks (MOFs) can lead to materials with unique properties, such as enantioselective adsorption or catalysis researchgate.netrhhz.netrsc.org. While specific examples of this compound moieties being directly integrated into chiral polymers or MOFs were not prominently featured in the search results, the concept involves using a chiral molecule as a building block or dopant during the synthesis of these materials.

Chiral MOFs, for example, have shown potential in racemic resolution through selective adsorption researchgate.netrsc.org. The chirality in MOFs can originate from chiral organic linkers or templating molecules rsc.org. Similarly, chiral polymeric materials can be synthesized using chiral monomers or by incorporating chiral entities into the polymer structure researchgate.netrhhz.net.

Research indicates that the effectiveness of chiral materials in separation or catalysis is often dependent on the precise arrangement and accessibility of the chiral centers within the material's structure rsc.org. The integration of a chiral moiety like this compound would aim to impart chirality to the bulk material, enabling enantioselective interactions.

Utilization as a Model Compound for Understanding Stereoselectivity in Industrial Processes.

This compound, or its racemic counterpart, can serve as a model compound for studying and understanding stereoselectivity in various chemical processes relevant to industry. Its relatively simple structure with a single stereogenic center makes it suitable for investigating how reaction conditions, catalysts, or other factors influence the formation of one enantiomer over the other.

Studies on stereoselective reactions, such as benzylic hydroxylation of alkylbenzenes or epoxidation of styrene (B11656) derivatives catalyzed by enzymes, demonstrate the importance of understanding the factors that govern enantioselectivity researchgate.net. In these studies, alkylbenzenes like ethylbenzene (B125841) were used as substrates to evaluate the stereochemical outcome of the reactions researchgate.net. While this compound itself wasn't explicitly mentioned as a model substrate in the provided snippets for understanding industrial stereoselectivity, sec-butylbenzene (B1681704) (likely the racemic mixture) has been used as a model substrate in studies related to the selective hydrogenation of bulky aromatic hydrocarbons, which is relevant to fuel quality improvement mdpi.com.

Understanding stereoselectivity is critical in industrial processes, particularly in the production of pharmaceuticals and fine chemicals, where the desired product is often a single enantiomer enamine.net. Using model compounds like sec-butylbenzene allows researchers to gain insights into the mechanisms of chiral induction and optimize reaction conditions to achieve high enantiomeric excess.

Q & A

Q. How can researchers structure a literature review to identify gaps in this compound applications?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to map existing studies. Annotate databases (SciFinder, Reaxys) with keywords like "enantioselective alkylation" or "chiral auxiliaries." Prioritize gaps in catalysis, medicinal chemistry, or material science applications .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.